molecular formula C26H21N3O4 B14101971 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide

Katalognummer: B14101971
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: LZJBIOAQNRSCNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzofuropyrimidine derivative characterized by a fused benzofuran-pyrimidine core substituted with a 2-phenylethyl group at position 3 and an N-phenylacetamide moiety at position 1. Its molecular formula is C29H27N3O4, with a molecular weight of 481.5 g/mol and a CAS registry number of 1351780-16-9 . The structure features a planar aromatic system, which may enhance π-π stacking interactions in biological systems, while the 2-phenylethyl substituent introduces steric bulk that could influence binding affinity or pharmacokinetic properties.

Eigenschaften

Molekularformel

C26H21N3O4

Molekulargewicht

439.5 g/mol

IUPAC-Name

2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C26H21N3O4/c30-22(27-19-11-5-2-6-12-19)17-29-23-20-13-7-8-14-21(20)33-24(23)25(31)28(26(29)32)16-15-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,27,30)

InChI-Schlüssel

LZJBIOAQNRSCNH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group (-NHCO-) and pyrimidine-dione moiety are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : The amide bond undergoes cleavage in concentrated HCl at elevated temperatures (80–100°C), yielding 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetic acid and aniline .

  • Basic Hydrolysis : Treatment with NaOH (10% w/v) in ethanol/water (1:1) at reflux hydrolyzes the dione ring, forming a carboxylic acid derivative.

Oxidation Reactions

The dihydrobenzofuran ring undergoes oxidation to form aromatic systems:

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the dihydro moiety to a fully conjugated benzofuran system, increasing planarity and stability .

  • Side Chain Oxidation : The phenethyl group (-CH₂CH₂Ph) is oxidized with KMnO₄ in acidic media to produce a phenylacetic acid derivative .

Reduction Reactions

Selective reduction of carbonyl groups is achievable:

  • Pyrimidine Dione Reduction : Sodium borohydride (NaBH₄) in methanol reduces the 2,4-dione groups to diols, forming 2-[2,4-dihydroxy-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide .

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the acetamide’s carbonyl group to a methylene group.

Nucleophilic Substitution

The acetamide’s nitrogen participates in nucleophilic reactions:

  • Amine Exchange : Reaction with primary amines (e.g., methylamine) in DMF replaces the phenyl group, forming derivatives like N-methyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide .

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine-linked derivatives.

Cyclization Reactions

Intramolecular cyclization is observed under specific conditions:

  • Acid-Catalyzed Cyclization : In H₂SO₄, the phenethyl side chain cyclizes with the pyrimidine ring, forming a tetracyclic system .

Synthetic Pathways

The compound is synthesized via multi-step protocols:

StepReaction TypeReagents/ConditionsKey Intermediate/ProductYieldSource
1Knoevenagel CondensationPhenylglyoxal, 1,3-dimethylbarbituric acidQuinazolinone precursor75–83%
2AmidationN,N-Carbonyldiimidazole, anilineFinal acetamide product65%
3OxidationH₂O₂, AcOHAromatic benzofuropyrimidine90%

Reactivity with Electrophiles

The electron-rich benzofuran ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position.

  • Halogenation : Bromine (Br₂) in CCl₄ adds bromine atoms to the pyrimidine ring .

Photochemical Reactions

UV irradiation in methanol induces cleavage of the benzofuran ring, forming fragmented quinone derivatives .

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with primary degradation pathways involving loss of the phenethyl group and acetamide cleavage .

Wissenschaftliche Forschungsanwendungen

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential, particularly in targeting specific pathways or receptors.

    Industry: Its unique structure makes it useful in developing new materials with specific properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. It may inhibit or activate specific pathways, leading to desired biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Substituents at Position 3 Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound (1351780-16-9) 2-Phenylethyl N-(2-ethyl-6-methylphenyl) C29H27N3O4 481.5
2-(2,4-Dioxo-3-phenyl-...) (877656-70-7) Phenyl N-phenyl C24H17N3O4 411.4
2-[3-(1,3-Benzodioxol-5-ylmethyl)-...] (892432-02-9) 1,3-Benzodioxol-5-ylmethyl N-benzyl C28H23N3O6 497.5
2-{[3-(3-Methylbutyl)-4-oxo-...]sulfanyl}-... (N/A) 3-Methylbutyl + sulfanyl bridge N-[3-(trifluoromethyl)phenyl] C24H24F3N3O3S 515.5

Key Observations :

Substituent Effects on Molecular Weight: The target compound has the highest molecular weight (481.5 g/mol) due to the 2-phenylethyl and 2-ethyl-6-methylphenyl groups, which increase hydrophobicity compared to simpler analogues like the phenyl-substituted derivative (411.4 g/mol) .

Functional Group Variations :

  • The sulfanyl bridge in the 3-methylbutyl derivative introduces a thioether linkage, which may enhance metabolic stability compared to the oxygen-based acetamide linker in other compounds .
  • The N-(2-ethyl-6-methylphenyl) group in the target compound introduces steric hindrance that could limit binding to flat enzymatic pockets compared to the less bulky N-phenyl group in the 877656-70-7 analogue .

The trifluoromethyl group in the sulfanyl-linked derivative (CAS N/A) is a common bioisostere for improving metabolic resistance and binding affinity .

Research Findings and Limitations

  • Synthetic Accessibility : The phenyl-substituted analogue (877656-70-7) is simpler to synthesize due to fewer steric demands, as evidenced by its earlier publication date (2024) .
  • Pharmacokinetic Predictions : The 2-phenylethyl group in the target compound may prolong half-life by reducing hepatic clearance, though this remains speculative without in vivo data .
  • Gaps in Evidence: None of the provided sources include direct biological activity comparisons (e.g., IC50 values, solubility, or toxicity), limiting a functional assessment.

Biologische Aktivität

The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that integrates multiple functional groups, which may contribute to its biological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C27H22ClN3O4
Molecular Weight 487.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-benzofuro[3,2-d]pyrimidin-1-yl]acetamide
CAS Number 1351780-16-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biological pathways.

Anticancer Activity

Recent research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study found that it effectively induced apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis .
  • Modulation of Signaling Pathways : It affects key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells reported that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Liver Cancer Model : Another investigation using HepG2 liver cancer cells showed that the compound inhibited cell growth and induced G0/G1 phase arrest, suggesting its potential as a therapeutic agent for liver cancer .

Pharmacological Potential

The pharmacological implications of this compound extend beyond anticancer activity:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.